2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Description
This compound belongs to the sulfonamide class, characterized by a central pyrimidine ring substituted with a methyl group at position 4 and a phenylamino group at position 4. The sulfonamide moiety is linked to a para-substituted phenyl group, which is further connected to a 2-chlorobenzenesulfonyl group.
Properties
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2S/c1-16-15-22(26-17-7-3-2-4-8-17)28-23(25-16)27-18-11-13-19(14-12-18)29-32(30,31)21-10-6-5-9-20(21)24/h2-15,29H,1H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHJWXDIZHIJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This involves the reaction of 4-chloro-6-methylpyrimidine with aniline derivatives under specific conditions to form the pyrimidine core.
Amination: The pyrimidine core is then aminated using appropriate reagents to introduce the amino group.
Sulfonation: The final step involves the sulfonation of the aminated pyrimidine core with benzene sulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is explored for its use in the development of advanced materials with unique properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound binds to and inhibits certain enzymes, leading to the disruption of key cellular processes. This inhibition can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Findings from Structural Analysis:
Methoxy and ethoxy substituents (e.g., ) enhance lipophilicity, which may compromise solubility but improve membrane permeability .
Impact of Halogenation :
- The chloro group in the target compound and the fluoro group in influence electronic properties. Fluorine’s electronegativity may enhance binding affinity in polar environments, while chlorine’s larger size could improve hydrophobic interactions .
logP and Bioavailability :
- Compounds with logP >5 (e.g., ) are likely to exhibit higher tissue penetration but may face challenges in aqueous solubility, necessitating formulation adjustments for drug development .
Biological Activity
2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly in anticancer research. Its unique structure includes a pyrimidine core and a sulfonamide group, which contribute to its biological activity.
Chemical Structure and Properties
- Molecular Formula : C24H20ClN5O2S
- IUPAC Name : N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-chlorobenzenesulfonamide
- Molecular Weight : 471.96 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Core : Reaction of 4-chloro-6-methylpyrimidine with aniline derivatives.
- Amination : Introduction of the amino group to the pyrimidine core.
- Sulfonation : Reaction with benzene sulfonyl chloride to yield the final product.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties through the inhibition of specific enzymes involved in cancer cell proliferation. It targets pathways critical for tumor growth, making it a candidate for further development in cancer therapeutics.
The compound's mechanism involves binding to specific molecular targets, leading to the inhibition of key cellular processes. This action can suppress cancer cell growth and induce apoptosis.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-amino-4-chloro-6-methylpyrimidine | Structure | Moderate anticancer activity |
| 4-chloro-N-methylpyrimidine | Structure | Limited activity |
The unique combination of functional groups in this compound distinguishes it from similar compounds, enhancing its biological efficacy.
Study on Cardiovascular Effects
A study investigated the effects of sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly alter cardiovascular parameters, suggesting potential therapeutic applications in managing cardiovascular diseases.
Key Findings:
- Compound Tested : 4-(2-aminoethyl)-benzenesulfonamide
- Effects Observed : Decreased perfusion pressure and coronary resistance.
These findings underscore the importance of further exploring the cardiovascular implications of sulfonamide compounds, including this compound.
Pharmacokinetic Considerations
Pharmacokinetic studies indicate that compounds like this compound may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Theoretical models predict optimal distribution volumes and short half-lives due to their lipophilic nature.
Theoretical ADME Parameters:
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Optimal volume |
| Metabolism | Phase II reactions |
| Excretion | Renal |
These pharmacokinetic properties are crucial for determining the therapeutic viability of the compound in clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
